molecular formula C18H14Cl2N4O2 B10915452 N,N'-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10915452
M. Wt: 389.2 g/mol
InChI Key: HWFFDKDTIUMJOB-UHFFFAOYSA-N
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Description

N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound characterized by the presence of two 3-chlorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 3-chlorophenylamine with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3,5-dichlorophenyl)formamidine: Similar structure with dichlorophenyl groups instead of chlorophenyl groups.

    N,N’-bis(3,4-dichlorophenyl)formamidine: Similar structure with dichlorophenyl groups at different positions.

Uniqueness

N,N’-bis(3-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of the pyrazole ring and the specific positioning of the chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

3-N,5-N-bis(3-chlorophenyl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C18H14Cl2N4O2/c1-24-16(18(26)22-14-7-3-5-12(20)9-14)10-15(23-24)17(25)21-13-6-2-4-11(19)8-13/h2-10H,1H3,(H,21,25)(H,22,26)

InChI Key

HWFFDKDTIUMJOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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